N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide
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Overview
Description
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a phenyl group, making it a molecule of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group. This can be done using a nucleophilic aromatic substitution reaction where the piperazine reacts with a fluorobenzene derivative in the presence of a base.
Attachment of the Phenyl Group: The next step involves attaching a phenyl group to the piperazine ring. This can be achieved through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Amide Bond: Finally, the amide bond is formed by reacting the substituted piperazine with 2-methylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bond, converting it to an amine under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines from the reduction of the amide bond.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Biological Research: Used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with the target site. This compound can modulate biological pathways by either activating or inhibiting these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(4-chlorophenyl)piperazino]phenyl}-2-methylpropanamide
- N-{4-[4-(4-bromophenyl)piperazino]phenyl}-2-methylpropanamide
- N-{4-[4-(4-methylphenyl)piperazino]phenyl}-2-methylpropanamide
Uniqueness
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide is unique due to the presence of the fluorine atom, which significantly influences its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research, offering distinct advantages over its analogs with different halogen substitutions.
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15(2)20(25)22-17-5-9-19(10-6-17)24-13-11-23(12-14-24)18-7-3-16(21)4-8-18/h3-10,15H,11-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJLFIPXBHMJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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